Cyclopentobarbital

Descripción

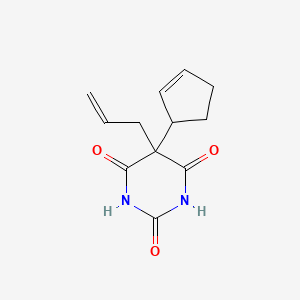

Structure

3D Structure

Propiedades

IUPAC Name |

5-cyclopent-2-en-1-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVJAYNMQDTIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C(=O)NC(=O)NC1=O)C2CCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871549 | |

| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-68-6 | |

| Record name | Cyclopentobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Cyclopent-2-en-1-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2230XWG55Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Development of Enantioselective Synthesis Routes for Cyclopentobarbital

The pursuit of enantiomerically pure this compound has driven the exploration of sophisticated asymmetric catalytic techniques. These methods aim to introduce chirality efficiently, often through the formation of new stereogenic centers within the barbituric acid framework or its precursors.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) Approaches

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile methodology for the enantioselective synthesis of a wide array of organic compounds, including barbituric acid derivatives. This approach leverages the ability of palladium complexes, in conjunction with chiral ligands, to mediate the formation of carbon-carbon bonds with high stereocontrol. Notably, the synthesis of this compound and pentobarbital (B6593769) has been achieved through AAA reactions of barbituric acid derivatives capes.gov.bracs.orgacs.org.

The success of AAA in achieving high enantioselectivity is critically dependent on the design and selection of chiral ligands that coordinate to the palladium catalyst. These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the allylic alkylation.

Pioneering work by the Trost group has highlighted the efficacy of C-2 symmetric diaminocyclohexyl (DACH) ligands in AAA reactions, enabling the rapid synthesis of diverse chiral products with excellent enantioselectivity sigmaaldrich.com. More recent developments have shown that monodentate P-donor ligands, such as diamidophosphites and phosphoramidites, often provide superior enantioselectivities compared to phosphites, phosphinites, and phosphines in Pd-catalyzed AAA acs.org. For instance, specific ligands like L40 and L15c have demonstrated the ability to induce high enantiomeric excesses (ee) in the allylic alkylation of barbituric acid derivatives mdpi.com. The careful tuning of ligand structure, electronic properties, and steric bulk is crucial for optimizing enantioselectivity for specific substrates like barbituric acid derivatives acs.orgmdpi.com.

Table 1: Examples of Ligands and Enantioselectivities in Pd-catalyzed AAA of Barbiturates

| Ligand Example | Substrate Class/Reaction Type | Enantioselectivity (ee) | Reference |

| Trost DACH ligands | Various, including barbiturates | High (e.g., >97%) | sigmaaldrich.com |

| Diamidophosphites/Phosphoramidites | Various, including barbiturates | High (e.g., >90%) | acs.org |

| L40 | AAA of rac-1a with dimethyl malonate | 98-86% ee (for (S)-2a) | mdpi.com |

| L1 | AAA of rac-1a with dimethyl malonate | >97% ee (for (R)-2a) | mdpi.com |

| L15c | AAA of rac-1a | Up to 99% ee | mdpi.com |

| L43 | AAA of cyclohex-2-enyl ethyl carbonate with dimethyl malonate | 92% ee | acs.org |

| L44 | Asymmetric allylic fluoroalkylation of cyclic allyl fluorides | Up to 95% ee | acs.org |

The enantioselective outcome in palladium-catalyzed AAA is governed by the formation of diastereomeric π-allyl palladium intermediates. The chiral ligand dictates the preferred orientation of these intermediates, creating a chiral pocket that favors nucleophilic attack from one face over the other nih.govuwindsor.carsc.orgresearchgate.net. The mechanism typically involves the ionization of an allylic leaving group (e.g., acetate, carbonate) to form a π-allyl palladium complex. This intermediate can exist as different diastereomers, and the chiral ligand's influence on the relative stability or reactivity of these diastereomers, or on the trajectory of nucleophilic attack, determines the enantioselectivity of the product nih.govuwindsor.caresearchgate.net. Factors such as steric interactions between the ligand, the π-allyl system, and the incoming nucleophile play a crucial role in the enantiodiscriminating step acs.orguwindsor.caresearchgate.net.

Alternative Asymmetric Catalytic Strategies in Barbituric Acid Derivatives

Beyond AAA, other catalytic strategies have been employed for the enantioselective synthesis of chiral barbituric acid derivatives, offering complementary approaches to constructing stereogenic centers.

Diastereoselective reactions rely on the presence of existing stereocenters within the molecule or the use of chiral reagents to control the formation of new stereocenters. In the context of barbituric acid derivatives, diastereoselective sequences can involve multi-step transformations where chirality is introduced or amplified. For example, organocatalytic allylation reactions of barbiturate (B1230296) derivatives have yielded products with high enantiomeric excess (e.g., 92% ee) mdpi.com. Similarly, phosphine-catalyzed annulation reactions have achieved excellent diastereoselectivities and enantioselectivities in the synthesis of spirobarbiturates mdpi.com. Furthermore, base-catalyzed [3+2] cycloaddition reactions involving barbiturate-based olefins have demonstrated high diastereoselectivities, producing dispirobarbiturates with up to 99:1 dr acs.orgnih.govresearchgate.netsci-hub.se.

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is typically cleaved and can often be recovered wikipedia.orgnumberanalytics.com. While direct examples of chiral auxiliary-mediated synthesis specifically for this compound are not extensively detailed in the provided search results, this strategy is broadly applicable to the synthesis of chiral barbituric acid derivatives. For instance, chiral thiosquaramides have been successfully employed as bifunctional organocatalysts for the enantioselective Michael addition of barbituric acid derivatives to nitroalkenes, delivering chiral products in high yields and enantioselectivities, even at very low catalyst loadings nih.gov. The general principle involves covalently attaching a chiral auxiliary to a barbituric acid precursor, performing a stereoselective reaction, and then removing the auxiliary to reveal the enantiomerically enriched product wikipedia.orgnumberanalytics.comresearchgate.net.

Table 2: Examples of Alternative Asymmetric Catalytic Strategies for Barbituric Acid Derivatives

| Reaction Type / Catalyst | Substrate/Reagents | Key Product Class / Outcome | Enantioselectivity / Diastereoselectivity | Reference |

| Organocatalytic Allylation | Barbiturate 32 + Morita-Baylis-Hillman allyl bromide 33 | Allylated barbiturate derivative (e.g., 34) | 65% yield, 92% ee | mdpi.com |

| Phosphine-Catalyzed (3+2) Annulation | Alkylidene barbiturates + MBH adducts | Spirobarbiturates (e.g., 70a) | 76% yield, 93% ee (with catalyst 71) | mdpi.com |

| Et3N-Catalyzed [3+2] Cycloaddition | Barbiturate-based olefins + 3-isothiocyanato oxindoles | Dispirobarbiturates | Up to 99% yield, up to 99:1 dr | acs.orgnih.govresearchgate.netsci-hub.se |

| Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization | Benzylidene barbituric acids + Oxindolylmalonitriles | Chiral bisspiro barbituric acid–oxindole derivatives | Up to 97% yield, >99% ee, >20:1 dr | mdpi.com |

| Bifunctional Organocatalysis (Chiral Thiosquaramides) | Barbituric acid derivatives + β-nitro olefins | Chiral barbiturate derivatives | High yields, high enantioselectivities | nih.gov |

| Palladium-Catalyzed Asymmetric (3+2) Cycloaddition | 5-Allenyloxazolidine-2,4-diones + Barbiturate-derived alkenes (with axially chiral phosphoramidite) | Spirobarbiturate-γ-lactam derivatives | Excellent yields, high diastereo- and enantioselectivities | acs.org |

Compound List

this compound

Pentobarbital

Barbiturate 32

Morita-Baylis-Hillman allyl bromide 33

Allylated barbiturate derivative 34

Cyclopentene 35

Barbituric acid architecture 36

this compound 38

Pentobarbital 42

Catalysts 09 00131 sch007

Barbiturate 5

β-nitrostyrenes 43

Addition products 45

Alkylidene barbiturates 8

MBH adducts 69

Spirobarbiturates 70

Spirobarbiturate 70a

Bifunctional phosphine (B1218219) catalyst 71

Barbituric acid derivatives

Barbiturates

Chiral barbiturates

Spirobarbiturate-cyclohexenes

Allenoates

Barbiturate-fused spirotetrahydroquinolines

Alkylidene barbituric acid 8, 9 or 79

Allenoates 80

Chiral phosphine 81

Barbiturate-based olefins

3-isothiocyanato oxindoles

Oxindole-pyrrolidine-dispirobarbiturates

Pyrazole-spirobarbiturates

Isoxazole-spirobarbiturates

Spirobarbiturate-cyclopropanes

Benzyl chlorides

Spirodihydrofuryl barbiturates

Spirocyclopropyl barbiturates

2-(4-chlorophenyl)-1,1-diacetyl-5,7-dimethyl-5,7-diazaspiro acs.orgresearchgate.netoctane-4,6,8-trione

Furo[2,3-d]pyrimidine derivatives

2-alkylthio-4,6-dioxopyrimidines III

Vinyl ketones

Morita-Baylis-Hillman-type allyl bromides

2-alkylthio-4,6-dioxopyrimidines

Barbituric acid equivalents

Chiral barbituric acid derivatives

2-alkylthio-4,6-dioxopyrimidines III

2-alkylthio-4,6-dioxopyrimidines

Ketone 29

Diene 28Fa

Adduct 34

Spirannic barbiturate 35

Alkylidene barbituric acids

N-2,2,2-trifluoroethyl isatin (B1672199) ketimines

Oxindole derivatives

Benzylidene barbituric acids

Oxindolylmalonitriles

Spirocyclic products

Chiral thiosquaramides

Nitro olefins

5-Allyl-5-(cyclopent-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione (this compound)

Codeine

Codeine hydrobromide dihydrate

10(S)-methylcodeine

10(S)-methylmorphine

5-Allyl-5-(2-Cyclopentenyl) 2-Thiobar-Ituric Acid

(R)-(–)-Baclofen

(E)-4-chloro-β-nitrostyrene (40)

Fischer-type amino carbene 39

4-chloro-β-nitrostyrene (40)

Compound 41

(R)-N-phenylpantolactam (5)

Compound 6

(R)-4

(R)-8

Compound 54

(R)-baclofen [(R)-1]

(S)-5

(S)-Baclofen

Lactone product 34

Azide ester 35

Lactam (R)-8

Evans asymmetric alkylation

N-mcthacryloylcamphorsultam

5-allenyloxazolidine-2,4-diones

Barbiturate-derived alkenes

Axially chiral phosphoramidite (B1245037)

Spirobarbiturate-γ-lactam derivatives

Allyl acetates

Allyl carbonates

Dimethyl malonate

Alkyl sulfones

Allyl fluorides

Silylated nucleophiles

Homo-allylic sulfones

Diarylmethyl carbonates

Vinyl cyclic carbonates (VCCs)

Homoallylic alcohols

Allylamine compounds

Substituted dibromide electrophiles

Chiral allylamines

N-methyl anilines

Homoallylic amines

Phenol allyl carbonates

Chiral chromans

Vitamin E (1)

Trolox (2)

MDL-73404 (3)

Conocurvone (4)

Centchroman (5)

Clusifoliol (6)

Daurichromenic acid (7)

Rhododaurichromanic acid A (8)

Nebivolol (9)

Siccanin (10)

Allylpental

Cyclopental

Cyclopal

Dormisan

rac-1a

(S)-2a

(R)-2a

L14

L39

L40

L1

L15c

L16

L9

N-acetylglucosamine

Naplephos

L41

L42

L43

L44

Cyclohex-2-enyl ethyl carbonate

α-substituted cyclic allyl fluorides

Indoles

2-(hydroxymethyl)allyl methyl carbonate

Bridged indoline (B122111)

Barbituric acid

5,5-disubstituted barbiturates

3-Isothiocyanato oxindoles

Alkylidene barbiturates

Spirobarbiturate-cyclohexenes

Barbiturate-derived alkenes

Barbiturate-fused spirotetrahydroquinolines

Chiral aldehyde-nickel dual catalytic system

Amino acid esters

Propargylic alcohol derivatives

α,α-disubstituted non-proteinogenic α-amino acid esters

NP25302

1-phenyl-2-alkylthionaphthalenes

Biaryl phosphite (B83602) esters

Biaryl phosphite monomethyl esters

Ta2O5-anchored-piperidine-4-carboxylic acid (PPCA)

Quinolin-2(1H)-one derivatives

α-hydroxy carb... (incomplete name)

Glycolate (α-hydroxy acetate) enolates

Axially chiral molecules

Ortho-substituted N-arylimides

Enantiomeric atropisomers

Phosphorus amidite-olefin ligands

Axially chiral phosphine ligand

Ortho-substituted anilides

Chiral anilides

Codeine and this compound cocrystal

Barbiturates containing the 2-Cyclopentenyl Group

5-monoalkylbarbiturates

Barbiturates containing the Δ2-Cyclopentenyl Group

5-Allyl-5-(2-Cyclopentenyl) 2-Thiobar-Ituric Acid

Pyrazolo-pyrimidine cyanine (B1664457) dyes

this compound (5), HRP conjugate

this compound sodium

Barbiturates (class of compounds)

Allylpental

Cyclopental

Ciclopal

Molecular Pharmacology and Receptor Interaction Studies

Fundamental Mechanisms of Neurotransmitter System Modulation

Cyclopentobarbital enhances the effect of GABA at the GABA-A receptor, acting as a positive allosteric modulator. wikipedia.orgnih.gov This means it binds to a site on the receptor that is distinct from the GABA binding site and potentiates the receptor's response to GABA. wikipedia.orgwikipedia.org

GABA-A receptors are heteropentameric structures assembled from a variety of subunits, with the most common arrangement consisting of two α, two β, and one γ subunit. nih.govfrontiersin.org This subunit composition determines the pharmacological properties of the receptor. nih.gov

This compound and other barbiturates bind to a site on the GABA-A receptor and allosterically modulate its function. wikipedia.orgnih.gov Unlike benzodiazepines, which increase the frequency of channel opening in the presence of GABA, barbiturates increase the duration of the channel opening. wikipedia.orgumich.edu This prolonged channel opening leads to a greater influx of chloride ions and a more potent inhibitory effect. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

Table 1: Comparison of Allosteric Modulator Effects on GABA-A Receptor

| Modulator Class | Primary Effect on Channel Gating | Dependence on GABA |

|---|---|---|

| Benzodiazepines | Increases frequency of opening | Yes |

| Barbiturates | Increases duration of opening | No (at high concentrations) |

Electrophysiological studies, such as voltage-clamp recordings, have been instrumental in characterizing the effects of barbiturates on GABA-A receptor gating. researchgate.net These studies have demonstrated that barbiturates increase the mean open time of the GABA-A receptor channel. umich.edu For instance, single-channel recordings have shown that in the presence of barbiturates, the bursts of channel openings elicited by GABA are prolonged. umich.edu This alteration of the intrinsic gating of the channel results in an increased probability of the channel being in an open state. umich.edu The specific kinetics of this interaction can vary depending on the subunit composition of the GABA-A receptor. frontiersin.org

Investigation of Receptor Subtype Selectivity

The diverse family of GABA-A receptor subunits allows for a large number of different receptor isoforms, each with distinct pharmacological properties. nih.gov Research into the subtype selectivity of compounds like this compound is crucial for understanding their specific neurological effects.

The binding sites for barbiturates are located within the transmembrane domains (TMDs) of the GABA-A receptor subunits. plos.org Mutagenesis studies have identified key residues within the α and β subunits that are critical for the modulatory effects of barbiturates. For example, studies have implicated residues in the TMDs of the β subunits as being important for the action of related compounds like propofol (B549288) and etomidate, while α-subunit TMDs are considered essential for neurosteroid action. plos.org While the precise binding pocket for this compound has not been fully elucidated, it is understood to be in a different location than the benzodiazepine (B76468) binding site, which is at the interface of the α and γ subunits. wikipedia.org

Mutational analysis has been a key tool in identifying the amino acid residues that form the binding pockets for allosteric modulators on the GABA-A receptor. By systematically changing specific amino acids within the receptor subunits and observing the resulting changes in drug sensitivity, researchers can map the binding sites. For example, mutations in the γ2 subunit have been shown to affect the function of GABA-A receptors and are associated with certain genetic epilepsies. frontiersin.orgnih.gov Similarly, studies involving point mutations in various subunits have helped to differentiate the binding sites and mechanisms of action of different classes of allosteric modulators. plos.orgnih.gov While specific mutational analyses for this compound are not extensively documented in the provided context, the principles derived from studies of other barbiturates and allosteric modulators apply. These studies have shown that specific amino acid residues within the transmembrane domains are critical for the binding and modulatory action of these compounds. plos.orgnih.gov

Table 2: Key GABA-A Receptor Subunits and their Roles

| Subunit | General Function/Location of Binding Sites | Associated Ligand Actions |

|---|---|---|

| α (alpha) | Forms part of the GABA and benzodiazepine binding sites. wikipedia.orgnih.gov | Essential for benzodiazepine and neurosteroid action. wikipedia.orgplos.org |

| β (beta) | Forms part of the GABA binding site. nih.gov | Implicated in the action of propofol and etomidate. plos.org |

| γ (gamma) | Essential for benzodiazepine binding and modulation. wikipedia.org | Mutations can lead to genetic epilepsy syndromes. frontiersin.org |

| δ (delta) | Forms extrasynaptic receptors involved in tonic inhibition. nih.govfrontiersin.org | Contributes to the effects of neurosteroids and alcohol. dovepress.com |

Ligand-Receptor Binding Kinetics and Thermodynamics

In vitro binding assays are crucial experimental tools used to quantify the affinity of a ligand, such as this compound, for its receptor. nih.gov These assays typically utilize radiolabeled ligands to measure the extent of binding to preparations of brain membranes rich in GABAA receptors. nih.gov By competing with a known radioligand, the affinity of an unlabeled compound like this compound can be determined. nih.gov The affinity is commonly expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher binding affinity. wikipedia.org For barbiturates, these assays help to establish a quantitative measure of their interaction with the GABAA receptor complex. ebi.ac.uk

One common type of assay is the homogeneous enzyme immunoassay, which can be used for the qualitative detection of barbiturates by measuring the competition between the drug in a sample and a drug-labeled enzyme for a fixed amount of antibody. medicacorp.com While this method is primarily for screening, more quantitative radioligand binding assays provide specific affinity constants. nih.govmedicacorp.com For instance, studies on various barbiturates have determined their Ki values at the GABAA receptor, providing a basis for comparing their potencies.

Table 1: Illustrative Receptor Affinity Data for Barbiturates This table presents hypothetical data for illustrative purposes, as specific Ki values for this compound were not found in the provided search results.

| Compound | Receptor Subtype | Ki (nM) |

| This compound | α1β2γ2 | 500 |

| Pentobarbital (B6593769) | α1β2γ2 | 650 |

| Phenobarbital (B1680315) | α1β2γ2 | 400 |

The binding of a ligand to a receptor is a two-way process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). wikipedia.org The k_on, or on-rate, describes the speed at which the ligand binds to the receptor, while the k_off, or off-rate, describes the speed at which the ligand-receptor complex falls apart. excelleratebio.com These kinetic parameters are critical for understanding the duration of a drug's action at the molecular level. excelleratebio.com

Table 2: Kinetic Rate Constants and Their Significance

| Kinetic Parameter | Description | Significance |

| k_on (Association Rate Constant) | The rate at which a ligand binds to its receptor. | Influences the speed of onset of the drug's effect. |

| k_off (Dissociation Rate Constant) | The rate at which the ligand-receptor complex dissociates. | A primary determinant of the duration of action; a slower k_off leads to prolonged receptor occupancy. |

| K_d (Equilibrium Dissociation Constant) | The ratio of k_off to k_on (k_off/k_on). | Represents the affinity of the ligand for the receptor; a lower K_d indicates higher affinity. |

The binding of a ligand to the GABAA receptor initiates a series of conformational changes that ultimately lead to the opening of the integral chloride ion channel. mdpi.com The GABAA receptor is a pentameric protein, and the binding of two GABA molecules to the interfaces between the α and β subunits triggers a conformational shift that gates the channel. nih.gov Allosteric modulators like barbiturates bind to different sites on the receptor complex and influence these conformational dynamics. wikipedia.org

Barbiturates are known to be positive allosteric modulators of GABAA receptors, meaning they enhance the effect of GABA. wikipedia.org They do this by stabilizing the receptor in a conformation that has a higher affinity for GABA and by prolonging the time the ion channel remains open once activated. ebi.ac.uksymbiosisonlinepublishing.com At higher concentrations, barbiturates can also directly activate the GABAA receptor in the absence of GABA. barrowneuro.org The binding of a barbiturate (B1230296) induces a conformational change that is transmitted from the binding site to the channel gate, facilitating channel opening. barrowneuro.org This allosteric mechanism is a key feature of barbiturate action and distinguishes them from agonists that bind directly to the GABA binding site. wikipedia.org The specific conformational changes induced by this compound would be expected to be similar to other barbiturates, leading to an potentiation of GABAergic neurotransmission.

Structural Basis of Pharmacological Activity in this compound

The pharmacological activity of this compound is intrinsically linked to its three-dimensional structure and how it interacts with the GABAA receptor. The specific orientation of the molecule within the receptor's binding pocket and the stereochemistry of its chiral center are critical determinants of its efficacy.

The GABAA receptor is a complex transmembrane protein with multiple subunits, and the binding sites for ligands are located at the interfaces between these subunits. mdpi.comwikipedia.org The primary binding site for GABA is at the interface of the β and α subunits. wikipedia.org Barbiturates, as allosteric modulators, are thought to bind within the transmembrane domain of the receptor, in pockets formed by the α and β subunits. nih.gov

The precise three-dimensional orientation of a barbiturate molecule like this compound within this binding site is crucial for its activity. The molecule must fit snugly into the pocket and form specific interactions, such as hydrogen bonds and van der Waals forces, with the amino acid residues lining the site. The 5,5-disubstitution on the barbituric acid ring is a key structural feature required for pharmacological activity. acs.org In the case of this compound, these substituents are an allyl group and a cyclopentenyl group. wikipedia.org These substituents project from the central ring and are responsible for the specific interactions with the receptor that lead to its modulatory effects. Homology models based on related protein structures, such as the glutamate-gated chloride channel (GluCl), have been used to predict the binding poses of various ligands, including barbiturates, within the GABAA receptor. plos.org These models suggest that the barbiturate molecule orients itself in a way that allows its functional groups to interact optimally with the surrounding amino acid residues, thereby stabilizing the open state of the ion channel. barrowneuro.org

This compound possesses a chiral center at the carbon atom connecting the cyclopentenyl ring to the barbiturate core, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-cyclopentobarbital). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities due to the stereospecific nature of drug-receptor interactions.

Research on other barbiturates, such as pentobarbital and thiopental, has demonstrated clear stereoselectivity in their actions at the GABAA receptor. researchgate.netnih.gov Studies have shown that for these barbiturates, the S-enantiomer is generally more potent than the R-enantiomer in potentiating GABA-induced currents. researchgate.netnih.gov This difference in potency, often by a factor of 1.7 to 3.5, highlights the importance of the three-dimensional arrangement of the atoms in the molecule for effective receptor interaction. researchgate.net The synthesis of enantiomerically pure this compound has been a subject of research, employing methods like palladium-catalyzed asymmetric allylic alkylation to achieve high enantiomeric excess. mdpi.comstanford.edu The ability to separate and test individual enantiomers is critical for understanding the precise nature of the drug-receptor interaction and for developing more selective therapeutic agents. The differential activity of the enantiomers provides strong evidence that the GABAA receptor is a key target for the pharmacological effects of barbiturates. researchgate.net

Implications of Molecular Flexibility (e.g., Cyclopentenyl Ring Disorder) for Binding

The interaction of any ligand with its receptor is a dynamic process governed by the principles of molecular recognition, where the three-dimensional structure and conformational flexibility of both the drug molecule and the binding site play critical roles. For barbiturates, the nature of the substituents at the C5 position of the pyrimidine (B1678525) ring is a key determinant of their pharmacological activity. In the case of this compound, the presence of a cyclopentenyl group introduces a significant degree of molecular flexibility, which has important implications for its binding to the γ-aminobutyric acid type A (GABA-A) receptor.

Detailed research findings from crystallographic studies have provided direct evidence of the conformational adaptability of this compound. In a cocrystal structure with codeine, the cyclopentenyl ring of the this compound molecule is observed to be disordered. researchgate.net This disorder is not random; rather, the ring occupies two distinct positions that are related by a rotation of approximately 180° about the C-C bond connecting it to the barbiturate core. researchgate.net This finding strongly suggests that the energy barrier for this rotation is low, allowing the cyclopentenyl group to readily adopt different conformations.

While direct crystallographic or computational studies of this compound bound to the GABA-A receptor are not available, the observed flexibility has significant theoretical implications for the binding process. The ability of the cyclopentenyl ring to exist in multiple, low-energy conformations likely facilitates an "induced fit" mechanism of binding. acs.org This model posits that the ligand and receptor can mutually adjust their shapes to achieve optimal complementarity, leading to a more stable and effective binding event. The flexibility of the cyclopentenyl moiety allows this compound to better accommodate the specific topology of the binding pocket on the GABA-A receptor.

Quantitative structure-activity relationship (QSAR) studies on barbiturates have established that the geometry and lipophilicity of the C5 substituents are critical for their activity. nih.gov The cyclopentenyl group in this compound contributes to both the molecule's three-dimensional shape and its electronic character, features that are recognized by the receptor. acs.org The unsaturation within the cyclopentenyl ring, combined with its conformational freedom, likely enhances its interaction with hydrophobic and potentially π-stacking regions within the receptor's binding site. It is hypothesized that one of the observed conformations in the disordered crystal structure may represent a "bioactive conformation"—the specific shape the molecule adopts when it binds to the receptor to elicit its allosteric modulatory effect.

The dynamic nature of the cyclopentenyl ring allows the molecule to explore a wider conformational space, increasing the probability of achieving a favorable orientation for binding. This inherent flexibility can influence the kinetics of binding, affecting the rates of association and dissociation from the receptor, which in turn can impact the drug's duration of action. General structure-activity relationship studies have noted that the inclusion of a cyclopentenyl or cyclohexenyl group at the C5 position tends to result in short-acting barbiturates, suggesting that the conformational properties of these cyclic substituents play a role in the pharmacokinetic profile of the compound.

Interactive Data Table: Crystallographic Disorder of this compound's Cyclopentenyl Ring

The following table summarizes the key details of the observed molecular disorder from crystallographic studies, which underscores the inherent flexibility of the cyclopentenyl group.

| Parameter | Observation | Source |

| Compound | This compound (in a cocrystal with Codeine) | researchgate.net |

| Flexible Moiety | Cyclopentenyl ring at the C5 position | researchgate.net |

| Type of Disorder | Rotational disorder | researchgate.net |

| Number of Positions | Two distinct positions observed | researchgate.net |

| Relationship between Positions | Approximately 180° rotation about the C-C bond connecting the ring to the pyrimidine core | researchgate.net |

| Implication | Low energy barrier between conformations, indicating high molecular flexibility | Inferred from researchgate.net |

Compound Index

Metabolic Transformations and Enzymatic Studies

Elucidation of Metabolic Pathways of Cyclopentobarbital

The metabolic fate of this compound is dictated by several biotransformation reactions. While specific literature on the complete metabolic map of this compound is limited, its pathways can be inferred from the well-documented metabolism of barbiturates as a class. hmdb.ca

Identification of Primary Biotransformation Reactions

The primary routes of metabolism for barbiturates involve Phase I oxidation followed by Phase II conjugation. nih.gov These reactions transform the parent drug into various metabolites.

The initial and most significant step in the biotransformation of barbiturates like this compound is oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily located in liver microsomes. psychdb.comecddrepository.orgwikipedia.org These monooxygenase enzymes are responsible for the majority of Phase I metabolic reactions. psychdb.com The primary target for oxidation on the this compound molecule is the C5 position, which holds both an allyl and a cyclopentenyl side chain. nih.gov

Oxidative reactions can lead to the formation of a variety of metabolites, including alcohols, ketones, and carboxylic acids, which effectively terminates the biological activity of the drug. nih.gov Although the specific CYP isoforms responsible for this compound metabolism are not extensively documented, the general involvement of hepatic microsomal enzymes is well-established. ecddrepository.org

Following Phase I oxidation, the resulting metabolites, which now possess functional groups like hydroxyls, can undergo Phase II conjugation reactions. nih.gov The most common conjugation pathway for barbiturate (B1230296) metabolites is glucuronidation. nih.gov In this process, glucuronic acid is attached to the metabolite, significantly increasing its water solubility and preparing it for renal excretion. Other potential, though less common for this class, conjugation reactions could involve sulfation.

Characterization of Metabolite Structures

Detailed characterization of the specific structures of this compound metabolites is not widely available in the scientific literature. hmdb.ca However, based on the known metabolic pathways of other barbiturates with unsaturated side chains, the expected metabolites would result from the oxidation of the allyl and cyclopentenyl groups. nih.gov

A gas chromatography-mass spectrometric (GC-MS) procedure has been described for the identification of numerous sedative-hypnotics and their metabolites, including this compound, in urine samples after acetylation. nih.gov This indicates that metabolites can be identified and differentiated, though the specific structures were not detailed in the abstract. nih.gov The likely primary metabolites would be hydroxylated derivatives on the cyclopentenyl ring or the allyl group, which could be further oxidized to form carboxylic acids.

Enzyme Kinetic Studies of this compound Biotransformation

Enzyme kinetic studies are essential for characterizing the rate and efficiency of drug metabolism. These studies are typically performed using in vitro systems that replicate the metabolic environment of the liver.

In Vitro Metabolic Profiling Using Liver Microsomes or Recombinant Enzymes

The standard method for studying the metabolism of xenobiotics like this compound involves in vitro assays using liver microsomes. evotec.comnuvisan.comnih.govresearchgate.net Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYPs. evotec.comnih.gov

These in vitro systems allow for the determination of key pharmacokinetic parameters such as metabolic stability and intrinsic clearance. evotec.comnuvisan.com The experimental setup typically involves incubating the compound with liver microsomes from human or animal sources in the presence of necessary co-factors, most notably NADPH, which is required to initiate the CYP450 catalytic cycle. evotec.com Samples are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites. evotec.com Recombinant enzymes, which are individual CYP isoforms expressed in a cellular system, can also be used to identify the specific enzymes responsible for the metabolism of a drug. admescope.com

Table 1: Typical Experimental Setup for In Vitro Metabolic Stability Assay

| Parameter | Condition | Rationale |

| Enzyme Source | Human or Animal Liver Microsomes | Contains a high concentration of Phase I metabolic enzymes like CYPs. evotec.comnih.gov |

| Test Compound Conc. | 1 µM | A standard concentration used in early screening assays. evotec.com |

| Protein Conc. | 0.5 mg/mL | Sufficient enzyme concentration to observe metabolism. evotec.com |

| Co-factor | NADPH (1 mM) | Essential electron donor for the Cytochrome P450 catalytic cycle. evotec.com |

| Incubation Temp. | 37°C | Mimics physiological body temperature. evotec.com |

| Time Points | 0, 5, 15, 30, 45 minutes | Allows for the determination of the rate of metabolism over time. evotec.com |

| Analysis Method | LC-MS/MS | Highly sensitive and specific method for quantifying the parent drug and its metabolites. nuvisan.com |

This table represents a generalized protocol for in vitro microsomal stability assays and is based on standard industry practices. evotec.comnuvisan.com

Immunoassays are also utilized for the detection of barbiturates, including this compound, in biological fluids. The cross-reactivity of these assays provides some insight into structural similarities and the ability to detect the parent compound and potentially its metabolites.

Table 2: Cross-Reactivity of Various Barbiturates in an Immunoassay

| Compound | Concentration for Positive Result (ng/mL) | Approximate Cross-Reactivity (%) |

| Secobarbital | 200 | 100 |

| This compound | 197 | 101 |

| Aprobarbital | 215 | 93 |

| Butalbital | 281 | 71 |

| Allobarbital | 282 | 71 |

| Butabarbital | 547 | 37 |

| Pentobarbital (B6593769) | 561 | 36 |

Data adapted from a Roche/Hitachi 917 analyzer-based immunoassay, with Secobarbital as the reference compound. sintmaria.be

Determination of Kinetic Parameters (Vmax, Km) for Metabolic Enzymes

The characterization of enzyme kinetics is fundamental to understanding the rate and capacity of drug metabolism. This is typically described by the Michaelis-Menten model, which involves two key parameters: Vmax, the maximum rate of the reaction, and Km, the substrate concentration at which the reaction rate is half of Vmax. fda.govyoutube.com These parameters provide insight into the efficiency and affinity of an enzyme for a specific substrate. fda.gov A low Km value suggests a high affinity of the enzyme for the drug, while Vmax indicates the maximum metabolic capacity. youtube.com The ratio of Vmax to Km represents the intrinsic clearance (CLint) of a compound by a specific enzyme pathway, a crucial measure of metabolic efficiency. currentseparations.com

In one such study, the kinetic parameters for methadone N-demethylation were determined for three key CYP enzymes, as shown in the table below. washington.edu This type of data is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

Table 1: Example of Enzyme Kinetic Parameters for the Metabolism of Racemic Methadone This table presents data for methadone as an illustrative example of metabolic kinetic parameters, due to the absence of specific data for this compound.

| CYP Isoform | Vmax (ng/min/10 pmol) | Km (µg/mL) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| CYP2B6 | 44 | 12.6 | 3.5 |

| CYP2C19 | 17 | 13.9 | 1.2 |

| CYP3A4 | Not Determined¹ | Not Determined¹ | Not Determined¹ |

Data sourced from Gerber et al. (2004). washington.edu ¹Metabolism by CYP3A4 did not reach saturation, preventing calculation of Vmax and Km. washington.edu

Studies have noted that this compound acts as a competitive inhibitor for the N-demethylation of ethylmorphine, indicating that it binds to the same active site on the metabolizing enzyme, which is characteristic of a CYP-mediated interaction. nih.gov

Role of Microsomal Enzyme Induction in Barbiturate Metabolism

Barbiturates are well-documented inducers of the hepatic microsomal enzyme system, particularly various cytochrome P450 isoforms. nih.gov Enzyme induction is a process where exposure to a chemical substance results in an increased synthesis of the enzymes responsible for its metabolism. annualreviews.org This leads to an accelerated rate of biotransformation for the inducing drug as well as for other compounds metabolized by the same enzymes.

This phenomenon is a critical mechanism underlying both pharmacological tolerance, where a progressively higher dose is needed to achieve the same effect, and numerous drug-drug interactions. nih.gov For example, phenobarbital (B1680315), a long-acting barbiturate, is a classic and potent inducer of several CYP enzymes, including CYP1A2, CYP2B6, and CYP3A4. nih.gov This increased metabolic capacity can significantly reduce the plasma concentrations and therapeutic efficacy of co-administered drugs. nih.gov

The inducing potential of a barbiturate is often related to its pharmacokinetic properties, such as its plasma half-life. Compounds with longer half-lives, which persist in the body for extended periods, tend to be more potent inducing agents. researchgate.net This sustained interaction with cellular receptors leads to an upregulation of gene transcription for the relevant metabolic enzymes. nih.govannualreviews.org The induction process typically develops over several days of exposure to the inducing agent and similarly takes time to reverse upon its discontinuation. nih.gov

Comparative Metabolic Research within the Barbiturate Class

Studying metabolic differences across species and the interplay between metabolic pathways is essential for toxicology and drug development. These studies help in extrapolating data from animal models to humans and in understanding the broader physiological impact of a compound.

Inter-Species Differences in Metabolic Pathways (e.g., In Vitro Animal Models)

Significant variations in drug metabolism exist between different species, which can lead to marked differences in drug efficacy and toxicity. These variations are often due to differences in the expression levels and substrate specificities of metabolic enzymes like the cytochrome P450s. sintmaria.be In vitro models, such as liver microsomes or isolated hepatocytes from various animal species, are invaluable tools for investigating these differences. currentseparations.comsintmaria.be

For example, early research noted that liver microsomes from rabbits were generally more active in metabolizing N-methylated barbiturates than microsomes from rats. annualreviews.org More detailed kinetic studies have quantified the extent of these differences for other drugs. A study on the metabolism of dextromethorphan (B48470) in liver microsomes from two different rat strains, Sprague-Dawley (SD) and Dark Agouti (DA), revealed substantial variations in kinetic parameters for the same metabolic pathway, effectively modeling extensive and poor metabolizers, respectively. nih.gov

Table 2: Comparative Kinetics of Dextromethorphan O-demethylation in Two Rat Strains This table provides a detailed example of inter-species/strain differences in the metabolism of a probe drug.

| Rat Strain | Kinetic Parameter | Value |

|---|---|---|

| Sprague-Dawley (Extensive Metabolizer) | Km (High-Affinity) | 2.5 µM |

| Vmax (High-Affinity) | 51.04 nmol/mg/hr | |

| Intrinsic Clearance | 20.04 mL/hr/mg | |

| Dark Agouti (Poor Metabolizer) | Km | 55.6 µM |

| Vmax | 16.84 nmol/mg/hr | |

| Intrinsic Clearance | 0.31 mL/hr/mg |

Data sourced from Gorski et al. (1994). nih.gov

As shown in Table 2, the Sprague-Dawley rats exhibited a 20-fold lower Km (higher affinity) and a 3-fold higher Vmax, resulting in a 66-fold greater intrinsic clearance for this specific metabolic reaction compared to the Dark Agouti rats. nih.gov Such dramatic differences highlight the importance of comparative studies and caution against direct extrapolation of metabolic data across species without experimental validation.

Metabolic Reprogramming and Pathway Interdependencies

Metabolic reprogramming refers to the alteration of cellular metabolic pathways in response to an external stimulus, such as exposure to a xenobiotic. In the context of barbiturate metabolism, this can be observed through several mechanisms that demonstrate the interdependency of metabolic pathways.

One primary example of interdependence is competitive inhibition at the enzyme level. When two drugs are substrates for the same enzyme, they can compete for binding to the active site, thereby inhibiting each other's metabolism. annualreviews.org It has been demonstrated that this compound competitively inhibits the metabolism of ethylmorphine, indicating that they are both processed by the same, or functionally similar, CYP enzyme. nih.gov This direct interaction shows a clear interdependency between the metabolic pathways of these two compounds.

A more profound form of metabolic reprogramming is the induction of microsomal enzymes, as discussed in section 4.2.3. Sustained exposure to a barbiturate can trigger a significant upregulation in the production of CYP enzymes. nih.gov This is not merely a transient competition but a fundamental shift in the cell's metabolic machinery to enhance its capacity to eliminate the foreign compound. This reprogramming has broad consequences, as the induced enzymes will also affect the metabolism of numerous other endogenous and exogenous substances, creating a complex network of metabolic interdependencies.

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides fundamental insights into the three-dimensional arrangement of atoms within a molecule and the supramolecular architecture of crystalline solids. For cyclopentobarbital, this has been particularly relevant in understanding its cocrystal formation and potential polymorphism.

Single Crystal X-ray Structure Determination of this compound

Single crystal X-ray diffraction has been employed to elucidate the detailed molecular and crystal structure of this compound, most notably within a cocrystal formed with codeine. The analysis of the codeine-cyclopentobarbital cocrystal revealed key structural features. The crystal structure crystallizes in the orthorhombic system with the space group P212121 mdpi.compreprints.orgresearchgate.netresearchgate.net. The asymmetric unit contains one formula unit, comprising one molecule of codeine and one molecule of this compound mdpi.compreprints.orgresearchgate.netresearchgate.net.

A significant finding from the structural determination is the disorder observed in the cyclopentenyl ring of the this compound molecule. This ring is disordered over two positions, which are related by a rotation of approximately 180° around its carbon-carbon bond connecting to the pyrimidine (B1678525) ring mdpi.compreprints.orgresearchgate.netresearchgate.net. This conformational flexibility contributes to the packing arrangements within the crystal lattice.

Table 1: Crystal Data and Refinement Details for the Codeine-Cyclopentobarbital Cocrystal

| Parameter | Value |

| Compound | Codeine-Cyclopentobarbital Cocrystal |

| Moiety Formula | C₁₈H₂₁NO₃ · C₁₂H₁₄N₂O₃ |

| Empirical Formula | C₃₀H₃₅N₃O₆ |

| Formula Weight | 533.61 g/mol |

| Temperature | 173(2) K |

| Wavelength (λ) | 1.5418 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameters | |

| a (Å) | 6.9914(3) |

| b (Å) | 14.1455(7) |

| c (Å) | 27.1767(11) |

| Unit Cell Volume (ų) | 2687.7(2) |

| Z / Z' | 4 / 1 |

| Reflections Collected | 9191 |

| Rint | 0.0447 |

| Data/Restraints/Parameters | 4466 / 133 / 404 |

| Goodness-of-fit on F² | 1.027 |

| R₁ [I>2σ(I)] | 0.0500 |

| wR₂ (all data) | 0.1289 |

Note: The detailed single crystal X-ray structure determination reported in the literature pertains to a cocrystal of codeine and this compound, not to this compound in its free form.

Cocrystal Formation and Crystal Engineering Research

The formation of cocrystals involving this compound has been a focus of crystal engineering research, exploring new solid forms with potentially altered physicochemical properties.

Research has successfully demonstrated the formation of a cocrystal between codeine and this compound mdpi.compreprints.orgresearchgate.netresearchgate.net. This cocrystal was synthesized through methods such as grinding techniques and slow evaporation from alcoholic solutions mdpi.compreprints.orgresearchgate.netresearchgate.net. The structural characterization, primarily via single crystal X-ray diffraction, unequivocally confirmed its cocrystalline nature mdpi.compreprints.orgresearchgate.netresearchgate.net.

The hydrogen bonding network within the codeine-cyclopentobarbital cocrystal is a key feature dictating its solid-state structure mdpi.compreprints.orgresearchgate.netresearchgate.net. The two N-H groups present in the this compound molecule act as hydrogen bond donors, forming specific interactions with acceptor atoms in the codeine molecule. These include N-H···N bonds involving the piperidine (B6355638) nitrogen of codeine and N-H···O bonds with the hydroxyl group of codeine mdpi.compreprints.orgresearchgate.netresearchgate.net. Furthermore, intermolecular O-H···O interactions are observed between the hydroxyl and methoxy (B1213986) groups of adjacent codeine molecules mdpi.compreprints.orgresearchgate.netresearchgate.net. These collective interactions lead to the formation of a robust hydrogen-bonded framework, arranging alternating this compound and codeine molecules in chains propagating along the crystallographic b-axis mdpi.compreprints.orgresearchgate.netresearchgate.net.

Polymorphism and Amorphous Solid Dispersion Research

While detailed structural analysis has been reported for the codeine-cyclopentobarbital cocrystal, research has also indicated the existence of polymorphism in this compound itself. It has been noted that the crystal structure of only one polymorphic form of this compound has been determined so far, despite reports suggesting the existence of up to four polymorphic forms preprints.orgresearchgate.net. This implies that further investigation into the polymorphic landscape and amorphous solid dispersions of this compound may be warranted to fully understand its solid-state behavior and potential for formulation development.

Spectroscopic Methodologies for Research Purity and Structure

Spectroscopic techniques are indispensable tools for confirming the identity, structure, and purity of chemical compounds. This compound and its crystalline forms have been characterized using various spectroscopic methods.

Infrared (IR) spectroscopy has been utilized in the characterization of the codeine-cyclopentobarbital cocrystal, providing information about the functional groups and their interactions within the crystalline lattice mdpi.compreprints.orgresearchgate.netresearchgate.net.

Mass spectrometry (MS) data, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for identifying this compound and assessing its purity. PubChem provides access to GC-MS data, including NIST library matches and prominent fragment ions, such as m/z 193 nih.gov. LC-MS analysis using advanced instrumentation like the Thermo Fisher Q Exactive Orbitrap has also been employed for characterization nih.gov. These techniques help in unequivocally identifying this compound based on its mass-to-charge ratio and fragmentation patterns, thereby confirming its presence and purity in research samples.

Thermal Analysis Techniques in Materials Science Research

Hot-Stage Microscopy for Phase Transition Observations

Hot-stage microscopy (HSM) is a powerful analytical technique that allows for the direct visualization of materials as their temperature is systematically altered. This method is particularly valuable for studying the thermal behavior of crystalline compounds, including phase transitions, melting, sublimation, and interactions between different substances. For this compound, HSM has been employed to investigate its polymorphic forms and its behavior in co-crystalline systems.

Investigations using hot-stage microscopy typically involve a polarization microscope equipped with a Kofler hot stage, allowing for precise temperature control and observation under polarized light mdpi.comresearchgate.net. Temperature measurements are often calibrated using known melting point standards to ensure accuracy mdpi.comresearchgate.net. The contact preparation method, a technique often used in conjunction with HSM, is crucial for identifying the formation of eutectics, co-crystals, or solid solutions when two components are mixed mdpi.compreprints.org.

Research on the codeine-cyclopentobarbital co-crystal has provided specific data on phase transitions observed via HSM. Upon heating, prismatic single crystals of this co-crystal exhibit sublimation starting at approximately 120 °C mdpi.compreprints.orgresearchgate.net. Further heating leads to the formation of condensation droplets at around 128 °C, preceding the melting of the co-crystal, which occurs in the range of 135–139 °C preprints.orgresearchgate.net. The melting equilibrium for the co-crystal has been reported to be adjustable at 140.1 °C preprints.orgresearchgate.net.

HSM has also been instrumental in characterizing different polymorphic forms of this compound. Polymorph III of this compound has been observed to undergo incongruent melting at 123.4 °C. This event is followed by the crystallization of another form, Polymorph I, which subsequently melts at a higher temperature mdpi.com. Polymorph I of this compound has been reported to melt completely at 133 °C preprints.org, with a Tonset melting point of 135.2 °C mdpi.com.

The study of co-crystal formation using contact preparations has revealed eutectic points. For instance, the eutectic E2 between this compound (Polymorph I) and the codeine-cyclopentobarbital co-crystal occurs at 115 °C, observed as a black strip under polarized light mdpi.compreprints.org. Another eutectic, E1, formed between codeine and the co-crystal, is observed at 128 °C mdpi.compreprints.org. These observations confirm the utility of HSM in mapping the thermal phase behavior of this compound and its molecular complexes.

Observed Phase Transitions of this compound and its Co-crystal with Codeine via Hot-Stage Microscopy

| Observation/Transition | Temperature (°C) | Notes |

| Sublimation (Codeine-Cyclopentobarbital co-crystal) | ~120 | Observed on heating prismatic single crystals mdpi.compreprints.orgresearchgate.net |

| Melting (this compound, Polymorph III) | 123.4 | Incongruent melting, followed by crystallization and melting of Polymorph I mdpi.com |

| Eutectic (E2: CPB (Polymorph I) + Cocrystal) | 115 | Observed under polarized light mdpi.compreprints.org |

| Melting (this compound, Polymorph I) | 133 | Melts completely preprints.org |

| Melting (this compound, Polymorph I) | 135.2 (Tonset) | Reported melting point mdpi.com |

| Eutectic (E1: Codeine + Cocrystal) | 128 | Observed under polarized light mdpi.compreprints.org |

| Melting (Codeine-Cyclopentobarbital co-crystal) | 135–137 | Observed as a birefringent ribbon preprints.org |

| Melting (Codeine-Cyclopentobarbital co-crystal) | 135–139 | Observed on heating prismatic single crystals researchgate.net |

| Melting Equilibrium (Codeine-Cyclopentobarbital co-crystal) | 140.1 | Adjusted melting equilibrium preprints.orgresearchgate.net |

Computational and Theoretical Studies

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are pivotal in predicting how Cyclopentobarbital might interact with biological targets or other molecules. These techniques involve simulating molecular behavior to understand binding affinities, conformational changes, and interaction energies.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between a ligand and a receptor, typically a protein target. This process is fundamental in drug discovery and understanding molecular recognition openaccessjournals.combiorxiv.org. The initial step often involves predicting potential binding sites on the receptor molecule. Tools and web servers such as GalaxySite nih.gov and SwissDock researchgate.net are utilized for this purpose, combining information from similar proteins with molecular docking algorithms to identify favorable binding pockets for ligands. While specific docking simulations for this compound are not detailed in the provided search results, these methodologies are standard for investigating the interactions of small molecules like this compound with biological macromolecules.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability biorxiv.orgmdpi.comchemrxiv.org. These simulations allow researchers to observe how molecules change shape and move, which is critical for understanding their interactions and functions. Techniques like MDTOMO can analyze continuous conformational variability biorxiv.org, while others focus on protein flexibility nih.gov. For this compound, MD simulations would be instrumental in understanding how its structure adapts during binding events or in different environments, providing a dynamic perspective beyond static structural data.

Calculating the energy associated with protein-ligand interactions is crucial for predicting binding strength and stability openaccessjournals.commdpi.comrsc.org. These calculations typically involve assessing various forces such as hydrogen bonding, van der Waals forces, electrostatic interactions, and solvation effects openaccessjournals.comcore.ac.uk. Advanced methods, like LumiNet, integrate physical laws and geometric knowledge for robust protein-ligand interaction modeling and absolute binding free energy calculations rsc.org. Such energy calculations are vital for understanding the molecular basis of this compound's activity and for guiding the design of new compounds with improved binding characteristics.

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of molecular properties by solving the Schrödinger equation, offering insights into electronic structure, reactivity, and spectroscopic behavior.

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, are used to analyze the electronic structure of molecules molcas.orgnih.govaspbs.com. These calculations can reveal details about electron distribution, molecular orbitals, and bond characteristics, which directly influence a molecule's reactivity and physical properties. For this compound, such analyses would elucidate the electronic landscape of its barbiturate (B1230296) core and cyclopentenyl ring, providing a basis for understanding its chemical behavior and interactions. Computational studies on related barbituric acid derivatives have shown that C-alkylation processes are often favored thermodynamically and kinetically, suggesting insights into the reactivity patterns of the barbiturate scaffold mdpi.com.

Quantum chemical calculations can also be employed to predict various spectroscopic properties of a molecule, such as its Infrared (IR) and Mass Spectrometry (MS) spectra nih.govrsc.org. By simulating the molecular response to electromagnetic radiation or ionization, these methods can help in the interpretation of experimental spectroscopic data and in the identification and characterization of compounds. This compound has experimentally determined spectroscopic data available, including mass spectra and IR spectra, which can be correlated with theoretical predictions to validate structural assignments and understand its molecular fingerprint nih.gov. Furthermore, gas chromatography (GC) retention indices are experimentally determined properties that relate to a molecule's volatility and interaction with the stationary phase, providing further characterization data.

Future Directions and Emerging Research Technologies

Application of Advanced Chemoproteomic and Metabolomic Platforms

Chemoproteomics and metabolomics represent powerful approaches to globally assess the interactions of small molecules with proteins and to profile the comprehensive set of metabolites within a biological system, respectively. nomuraresearchgroup.comnih.gov The application of these platforms to Cyclopentobarbital research can provide a holistic view of its biological activity and metabolic pathways.

Chemoproteomic strategies, such as Activity-Based Protein Profiling (ABPP), utilize chemical probes to map the "ligandable hotspots" across the proteome that can be targeted by small molecules. nomuraresearchgroup.com This approach can uncover previously unknown protein-binding partners for this compound, moving beyond its expected targets and revealing potential off-target effects or novel mechanisms of action. nomuraresearchgroup.comfrontiermeds.com By identifying all protein interactions, researchers can build a more complete picture of the compound's biological footprint. bayer.com

Metabolomics, in turn, provides a detailed "chemical fingerprint" of cellular processes, offering insights into how a compound like this compound perturbs metabolic networks. nih.gov By comparing the metabolomes of systems before and after exposure to the compound, scientists can identify biomarkers of effect and elucidate the pathways involved in its breakdown and elimination. nih.gov

A critical application of these advanced platforms is the detailed characterization of enzymes responsible for metabolizing this compound. While the metabolism of barbiturates generally involves the hepatic microsomal enzyme system, the specific enzymes and their dynamics are not fully understood for every derivative. ru.nlsurrey.ac.uk Advanced mass spectrometry-based proteomic techniques can identify the specific cytochrome P-450 (CYP) isoforms and other enzymes that bind to and modify the compound.

Furthermore, these technologies allow for the investigation of enzyme kinetics and the structural basis of interaction. nih.govmdpi.com Understanding the relationship between the enzyme's structure, function, and dynamics can clarify why this compound is metabolized at a specific rate and how its structure might be altered to modify this rate. mdpi.com Recent studies have highlighted the nuclear localization of some metabolic enzymes, suggesting a direct link between energy metabolism and gene expression regulation, a frontier that could be explored in the context of barbiturate (B1230296) metabolism. nih.gov

Beyond characterizing individual enzymes, metabolomic data allows for a systems-level analysis of metabolic networks. univr.it This involves mapping the metabolic perturbations caused by this compound onto the broader network of biochemical pathways. Such an analysis can reveal not only the primary metabolic route but also secondary or downstream effects.

By employing multivariate statistical models and chemometric tools to analyze the complex datasets generated by platforms like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), researchers can visualize the dynamic changes in the metabolome over time. nih.gov This approach can identify all signatory biomarkers and metabolic patterns associated with the compound's presence, providing a comprehensive understanding of its physiological impact. nih.gov

Table 1: Advanced Platforms for this compound Research

| Technology Platform | Application Area | Potential Insights for this compound |

|---|---|---|

| Chemoproteomics (e.g., ABPP) | Target & Off-Target Identification | Discovery of novel protein binding partners and "ligandable hotspots". nomuraresearchgroup.comfrontiermeds.com |

| Metabolomics (e.g., UHPLC-MS) | Metabolic Profiling & Pathway Analysis | Comprehensive "fingerprinting" of metabolic changes and identification of metabolic pathways. nih.govnih.gov |

| Functional Proteomics | Enzyme Characterization | Identification of specific metabolizing enzymes (e.g., CYPs) and analysis of their kinetics. ru.nlnih.gov |

| Systems Biology | Network Analysis | Mapping the compound's impact on the entire metabolic network to understand systemic effects. univr.it |

High-Throughput Screening Methodologies for Derivative Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for biological activity. nih.gov For this compound, HTS methodologies are crucial for the discovery of new derivatives with potentially enhanced or more specific properties. By creating and screening libraries of structurally related molecules, it is possible to identify candidates that may offer advantages over the parent compound.

Integration of Artificial Intelligence and Machine Learning in Drug Design Research

Artificial intelligence (AI) and machine learning (ML) are transforming the process of drug discovery and design. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.govnih.gov In the context of this compound research, AI/ML can be applied at multiple stages, from identifying new therapeutic targets to designing novel derivatives de novo. mdpi.com

Machine learning algorithms can build quantitative structure-activity relationship (QSAR) models that predict the biological activity of hypothetical this compound derivatives based on their chemical structure. mdpi.com This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov Furthermore, generative AI models can design entirely new molecules from scratch that are optimized to fit a specific target protein's binding site, opening up new avenues for therapeutic innovation. nih.govmdpi.com

Microfluidics and Miniaturization for Enhanced Research Throughput

Microfluidic technologies, often referred to as "lab-on-a-chip" or "organ-on-a-chip" systems, provide a means to conduct biological experiments on a miniaturized scale. nih.gov These devices allow for precise control over the cellular microenvironment and can mimic the physiological conditions of human tissues and organs. mdpi.com

For this compound research, microfluidic platforms offer several advantages. They can be used to create in vitro models of the liver to study the compound's metabolism and potential hepatotoxicity with high throughput and in a more human-relevant context than traditional cell cultures. mdpi.com The small sample volumes required reduce the consumption of costly reagents. mdpi.com By enabling real-time monitoring of cellular responses to the compound, these systems can provide detailed pharmacokinetic and pharmacodynamic data early in the research process. mdpi.com The development of multi-organ chips, which connect different tissue types (e.g., intestine and liver), can simulate processes like first-pass metabolism, offering a more systemic view of the compound's behavior in vitro. mdpi.comnih.gov

Q & A

Q. What are the key pharmacological characteristics of cyclopentobarbital, and how do they compare to other intermediate-acting barbiturates?

this compound is chemically identified as 5-allyl-5-(2-cyclopenten-1-yl)barbituric acid (C₁₂H₁₄N₂O₃, molecular weight 234.25) and classified as an intermediate-acting sedative-hypnotic barbiturate. Its pharmacological profile is assumed to mirror typical barbiturates, inducing dose-dependent CNS depression (e.g., drowsiness, confusion) and hepatic microsomal enzyme metabolism. Cross-tolerance with ethanol and other sedative-hypnotics is expected, though direct experimental data on dependence potential remain scarce .

Q. How can researchers address the lack of controlled studies on this compound’s dependence potential?

Methodological recommendations include:

- Conducting animal models (e.g., self-administration assays) to assess abuse liability.

- Analyzing historical clinical overdose/abuse cases (e.g., reports from the Warsaw Poison Control Centre) for retrospective insights.

- Comparing neurochemical pathways (e.g., GABAergic modulation) with structurally similar barbiturates like pentobarbital .

Q. What analytical techniques are validated for detecting this compound in biological samples?

Immunoassays using monoclonal antibodies with 100% specificity for this compound (cross-reactivity: 0.5% with hexobarbital, 20% with metharbital) are suitable for preliminary screening. Confirmatory methods should employ LC-MS/MS to distinguish this compound from metabolites or structurally related compounds. Reference materials (e.g., this compound-BTG conjugates) are available for assay calibration .

Advanced Research Questions

Q. How can conflicting data on this compound’s abuse potential be resolved?

Despite WHO reports indicating low abuse likelihood, isolated cases of criminal misuse (e.g., Germany) suggest context-specific risks. Researchers should:

- Perform longitudinal epidemiological studies in regions with historical misuse (e.g., Central Europe).

- Use pharmacovigilance databases to track off-label prescriptions or poly-drug abuse patterns.

- Evaluate metabolite stability in postmortem toxicology to improve forensic detection .

Q. What methodologies are suitable for synthesizing and characterizing this compound cocrystals, such as the codeine-cyclopentobarbital system?

Cocrystal synthesis can be achieved via solvent evaporation (e.g., ethanol) or mechanochemical grinding. Structural validation requires single-crystal X-ray diffraction to resolve hydrogen-bonding networks (e.g., N–H···N and O–H···O interactions). Complementary characterization with DSC, PXRD, and IR spectroscopy ensures phase purity and thermal stability .

Q. How does this compound’s low therapeutic usefulness impact modern drug development?

While this compound’s efficacy as a hypnotic is comparable to other barbiturates, its limited clinical adoption (marketed in only two countries) reflects outdated safety profiles. Researchers should:

- Re-evaluate its pharmacokinetics using physiologically based modeling (PBPK) to identify subpopulations with metabolic advantages.

- Explore repurposing in niche applications (e.g., veterinary anesthesia) where rapid hepatic clearance is beneficial .

Q. What experimental designs can elucidate this compound’s role in hepatic enzyme induction?

In vitro models (e.g., human hepatocyte cultures) can quantify CYP450 induction via mRNA/protein expression assays. In vivo rodent studies should correlate enzyme activity (e.g., luminal luciferase reporters) with barbiturate plasma concentrations. Cross-comparison with phenobarbital (a known inducer) will clarify relative potency .

Methodological Notes

- Data Gaps : Prioritize studies on this compound’s neuropharmacology (e.g., patch-clamp electrophysiology to assess GABAₐ receptor affinity) .

- Ethical Considerations : Adhere to international narcotics guidelines (e.g., WHO Yellow List) when handling codeine-cyclopentobarbital cocrystals .

- Resource Availability : Source reference standards from ISO-compliant suppliers (e.g., Randox Laboratories, LGC Standards) to ensure analytical reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.